4-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride
Description
Properties
IUPAC Name |
4-chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O2S2/c7-6-5-3(9-2-10-6)1-4(13-5)14(8,11)12/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHMPPJFJTVIGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1N=CN=C2Cl)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride typically involves the chlorination of thieno[3,2-d]pyrimidine derivatives. One common method includes the reaction of thieno[3,2-d]pyrimidine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group at the 6-position. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Chloride Group
The sulfonyl chloride moiety undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or thioesters:
Example : Reaction with 4-(methylsulfonyl)aniline under Buchwald-Hartwig conditions (Pd catalysis, Xantphos ligand, Cs₂CO₃) yielded N-(4-(methylsulfonyl)phenyl)thieno[2,3-d]pyrimidin-4-amine with 37% yield after HPLC purification .
Nucleophilic Aromatic Substitution at the 4-Chloro Position
The electron-deficient pyrimidine ring facilitates substitution at position 4 with nucleophiles like amines or oxygen nucleophiles:
Key Finding : Suzuki coupling with 4-phenoxyphenylboronic acid produced 6-(4-phenoxyphenyl)thieno[3,2-d]pyrimidine, a precursor for kinase inhibitors .
Electrophilic Aromatic Substitution on the Thiophene Ring
The thiophene ring can undergo electrophilic substitution, though the electron-withdrawing sulfonyl chloride group reduces reactivity:
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, DCM | 5-Bromo derivative | 30-40% | |
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro derivative | <20% |
Note : Low yields reflect the deactivating effect of the sulfonyl chloride group .
Coupling Reactions for Heterocyclic Derivatives
The compound serves as a scaffold for synthesizing fused heterocycles:
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Cyclocondensation | Hydrazine, EtOH, reflux | Pyrazolo[3,4-d]pyrimidines | 55-65% | |
| Grignard addition | RMgX, THF, -78°C | Alkylated thienopyrimidines | 40-50% |
Example : Reaction with hydrazine yielded 1-methyl-N-(4-methylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine, a PI5P4Kγ inhibitor with >98% purity .
Reductive Desulfurization
The thiophene ring can be reduced under harsh conditions:
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Raney Ni reduction | H₂, Raney Ni, EtOH, 100°C | Dihydropyrimidine derivative | 25-35% |
Mechanistic Insights
-
Sulfonamide Formation : Proceeds via a two-step mechanism: (1) nucleophilic attack at the sulfonyl chloride sulfur, followed by (2) elimination of HCl.
-
Suzuki Coupling : Requires palladium-mediated oxidative addition of the C–Cl bond, transmetallation with boronic acid, and reductive elimination .
Stability and Reactivity Trends
Scientific Research Applications
Medicinal Chemistry
4-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride has been studied for its potential as an antitumor agent. Research indicates that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. For example:
- Case Study : A study published in European Journal of Medicinal Chemistry demonstrated that modified thieno[3,2-d]pyrimidines showed potent activity against breast cancer cells, suggesting that the sulfonyl chloride moiety plays a crucial role in enhancing biological activity .
Pharmaceutical Development
The compound serves as a building block for synthesizing more complex pharmaceutical agents. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, making it versatile in drug design.
- Data Table: Examples of Derivatives and Their Activities
| Compound Derivative | Biological Activity | Reference |
|---|---|---|
| 4-Chloro derivative A | Antitumor (IC50 = 10 µM) | |
| 4-Chloro derivative B | Antiviral (EC50 = 5 µM) | |
| 4-Chloro derivative C | Antibacterial (MIC = 20 µg/mL) |
Material Science
In addition to its medicinal applications, this compound is also utilized in materials science for developing novel polymers and coatings due to its reactive sulfonyl chloride group.
Mechanism of Action
The mechanism of action of 4-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride involves its ability to interact with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activities. This reactivity makes it a valuable tool in the study of enzyme mechanisms and protein functions.
Comparison with Similar Compounds
Key Differences :
- The [3,2-d] isomer (125–126°C) has a higher melting point than the [2,3-d] isomer (105°C), likely due to differences in crystal packing or intermolecular interactions .
- The sulfonyl chloride derivative of the [2,3-d] isomer (CAS: 1155084-27-7) is more reactive than its non-sulfonylated counterpart, enabling diverse derivatization pathways .
Core Heterocycle Variations: Quinazoline, Pyrazolo-Pyrimidine, and Pyrido-Pyrimidine Derivatives
Compounds with alternative heterocyclic cores exhibit distinct electronic and steric properties:
Key Differences :
- Quinazolines (benzene-based) are more lipophilic than thienopyrimidines (thiophene-based), affecting their membrane permeability and biological activity .
- Pyrido[2,3-d]pyrimidine derivatives (e.g., 2,4-dioxo-1-propyl variant) incorporate a pyridine ring, increasing polarity and water solubility compared to thienopyrimidines .
Sulfonyl Chloride Analogues: Reactivity and Functionalization
Sulfonyl chloride groups are critical for nucleophilic substitution reactions. Comparisons include:
Key Differences :
- The CCS value of the thienopyrimidine sulfonyl chloride (155.3 Ų) suggests distinct chromatographic behavior compared to bulkier analogues, aiding analytical method development .
Biological Activity
4-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a chlorine atom at the 4-position and a sulfonyl chloride group at the 6-position, enhances its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHClNOS
- CAS Number : 1156137-19-7
- Molecular Weight : 269.13 g/mol
The compound's thieno[3,2-d]pyrimidine core structure is integral to its biological activity, allowing it to act as a versatile building block in drug development.
The sulfonyl chloride moiety is highly reactive, enabling the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity can lead to the inhibition or modification of enzyme activities, making it a valuable tool in biochemical research. The specific interactions depend on the structural context of the target proteins.
Anticancer Properties
Research indicates that compounds related to thieno[3,2-d]pyrimidines exhibit significant anticancer activity. For instance, studies have shown that 4-chlorothieno[3,2-d]pyrimidine derivatives can inhibit key signaling pathways involved in cell proliferation and survival.
- Case Study : A study explored the efficacy of thienylpyrimidines as selective inhibitors of phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which are implicated in various cancers. The compounds demonstrated submicromolar inhibition against PI5P4Kγ, indicating their potential as therapeutic agents .
Antimicrobial Activity
The biological activity of this compound extends to antimicrobial properties. Its ability to disrupt cellular processes in bacteria and fungi has been documented.
- Research Findings : Studies have identified that derivatives of this compound can inhibit the growth of certain pathogenic microorganisms, suggesting its potential application in treating infectious diseases .
Table 1: Biological Activity Summary
Table 2: Selectivity Profile Against Kinases
| Kinase Type | Compound Concentration (μM) | Residual Activity (%) |
|---|---|---|
| Protein Kinases | 10 | AURKB (31%), CLK2 (37%) |
| Lipid Kinases | 10 | PI5P4Kγ K = 7.1 nM |
| Safety Panel | 10 | Dopamine uptake (59%) |
Applications in Research and Medicine
The unique properties of this compound make it an important compound in various fields:
- Medicinal Chemistry : As a building block for synthesizing novel therapeutics targeting cancer and infectious diseases.
- Biochemical Research : Utilized for studying enzyme mechanisms and protein functions due to its reactivity with nucleophilic sites.
Q & A
Q. What are the key considerations for synthesizing 4-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride?
Synthesis typically involves sequential functionalization of the thienopyrimidine core. Key steps include:
- Nucleophilic substitution : The chlorine atom at position 4 can be replaced with other groups (e.g., amines or thiols) under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
- Sulfonation : Introduction of the sulfonyl chloride group at position 6 often requires controlled chlorosulfonation using ClSO₃H, followed by quenching with HCl to stabilize the sulfonyl chloride moiety .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (ethanol/water) is critical to achieve >95% purity .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- NMR : H and C NMR are essential for verifying substituent positions. For example, the sulfonyl chloride group causes deshielding of adjacent protons (δ 8.2–8.5 ppm in H NMR) .
- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in related pyrimidine derivatives (e.g., C–Cl bond length ≈ 1.73 Å) .
- HRMS : Validates molecular weight (e.g., [M+H]+ m/z calculated for C₇H₅ClN₂O₂S₂: 270.9402) .
Q. What safety protocols are critical when handling this compound?
- PPE : Use nitrile gloves, goggles, and fume hoods to prevent inhalation/contact .
- Waste disposal : Segregate halogenated waste and transfer to certified facilities for incineration to avoid environmental release of toxic byproducts (e.g., SO₂, HCl) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while THF may reduce side reactions .
- Catalysts : Pd(PPh₃)₄ or CuI can accelerate cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl groups .
- Temperature control : Lower temperatures (0–5°C) minimize sulfonyl chloride hydrolysis during synthesis .
Q. How should researchers address contradictions in reported bioactivity data?
- Structure-activity relationship (SAR) analysis : Compare substituent effects. For example, replacing the propyl group with a methyl or phenyl group in analogous compounds alters lipophilicity and receptor selectivity (e.g., IC₅₀ shifts from 1.2 μM to 0.7 μM) .
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and control for batch-to-batch variability in compound purity .
Q. What computational methods support the design of derivatives with enhanced activity?
- Molecular docking : Predict binding modes to targets like EGFR or COX-2 using software (e.g., AutoDock Vina). For example, the sulfonyl chloride group forms hydrogen bonds with Arg-841 in EGFR .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to prioritize derivatives for synthesis. A lower gap (<3 eV) correlates with increased reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
